molecular formula C8H12N2O2 B1149427 1-tert-butyl-1H-pyrazole-5-carboxylic acid CAS No. 1503816-02-1

1-tert-butyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1149427
CAS No.: 1503816-02-1
M. Wt: 168.2
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Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, constitutes a cornerstone of modern heterocyclic chemistry. numberanalytics.comorientjchem.org These structures are not merely academic curiosities; they are integral components in a vast array of functional molecules. researchgate.net The unique arrangement of atoms in the pyrazole ring imparts distinct chemical and physical properties, making it a "privileged structure" in medicinal chemistry and materials science. numberanalytics.comnih.gov Pyrazole derivatives are central to the development of pharmaceuticals, with compounds exhibiting a wide spectrum of biological activities. orientjchem.orgresearchgate.net Their applications also extend to agrochemicals, where they are used in pesticides and herbicides, and to materials science for creating dyes and fluorescent substances. numberanalytics.comglobalresearchonline.net The continuous exploration of pyrazole chemistry underscores its significant role in addressing challenges in medicine and industry. nih.govglobalresearchonline.net

Significance of Pyrazole Carboxylic Acids as Synthetic Intermediates and Scaffolds

Within the broad family of pyrazole derivatives, pyrazole carboxylic acids are particularly noteworthy for their role as versatile synthetic intermediates. rawdatalibrary.neteurekaselect.com These compounds serve as crucial building blocks for constructing more complex molecular architectures. rawdatalibrary.net The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as the formation of esters, amides, and other functional groups. researchgate.net This synthetic utility allows chemists to systematically modify the pyrazole core, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of properties for materials science applications. researchgate.net The development of efficient, one-pot synthesis methods for pyrazole carboxylic acids from readily available starting materials like arenes and other carboxylic acids further enhances their accessibility and utility in research. rsc.org Their adaptability makes them a significant scaffold in the synthesis of biologically active compounds. researchgate.netrawdatalibrary.neteurekaselect.com

Contextualization of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid within Pyrazole Chemistry

This compound is a specific derivative that embodies the structural features of this important class of compounds. Its molecular structure consists of a pyrazole ring, a carboxylic acid group at the 5-position, and a tert-butyl group attached to one of the ring's nitrogen atoms. The tert-butyl group is sterically bulky and can influence the molecule's reactivity and physical properties. It can also serve as a protecting group in multi-step syntheses, which can be removed under specific acidic conditions to reveal the N-H pyrazole. orgsyn.org The relative positions of the substituents on the pyrazole ring are crucial for its chemical behavior and how it interacts with biological targets. The synthesis of such specifically substituted pyrazoles, like the 1,5-disubstituted pattern seen in this compound, is an area of active research, with methodologies being developed to control the regioselectivity of the cyclization reactions that form the pyrazole ring. acs.org

Scope and Objectives of Research on this compound

Research focused on this compound is primarily driven by its potential as a building block in organic synthesis and medicinal chemistry. Key objectives include the development and optimization of synthetic routes to produce the compound efficiently and with high purity. Investigations would also explore the reactivity of both the carboxylic acid function and the pyrazole ring itself, examining how the tert-butyl group influences its electronic and steric properties. A significant goal is to use this compound as an intermediate in the synthesis of novel, more complex molecules with potential applications in pharmaceuticals or agrochemicals, leveraging the established biological significance of the pyrazole scaffold. orientjchem.orgglobalresearchonline.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
InChI Key RTXVZAHZRXZHJJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C(=CC=N1)C(=O)O

Data sourced from PubChem. uni.lu

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-tert-butyl-3-methyl-1H-pyrazol-5-amine
1-tert-butyl-1H-pyrazole-3-carboxylic acid
3-tert-butyl-1H-pyrazole-5-carboxylic acid
5-butylpyrazole-3-carboxylic acid
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
5-(3-chlorobenzyl)pyrazole-3-carboxylic acid
N-(3-Methyl-1H-pyrazol-5-yl)pyridin-2-amine
celecoxib
Pyrazole
Pyrazolidine
Pyrazoline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)10-6(7(11)12)4-5-9-10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXVZAHZRXZHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503816-02-1
Record name 1-tert-butyl-1H-pyrazole-5-carboxylic acid
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Synthetic Methodologies for 1 Tert Butyl 1h Pyrazole 5 Carboxylic Acid and Its Analogs

Classic Cyclocondensation Approaches to Pyrazole (B372694) Ring Formation

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, a reaction first discovered by Ludwig Knorr in 1883. researchgate.netmdpi.comchemhelpasap.com This approach remains a staple in heterocyclic synthesis due to its reliability and the ready availability of starting materials. researchgate.netmdpi.com

Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of a pyrazole through a sequence of condensation and cyclization-dehydration steps. chemhelpasap.comslideshare.netresearchgate.net In the context of synthesizing 1-tert-butyl-1H-pyrazole-5-carboxylic acid, tert-butylhydrazine (B1221602) is reacted with a β-ketoester or a related 1,3-dicarbonyl precursor. orgsyn.org

The reaction typically proceeds by the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. chemhelpasap.com Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. chemhelpasap.com The use of an acid catalyst can facilitate the reaction. slideshare.netjk-sci.com For instance, the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile, a 1,3-dicarbonyl equivalent, yields 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. orgsyn.org

A variation of this is the condensation of a hydrazine with a β-ketoester, which can lead to a pyrazolone. chemhelpasap.com These pyrazolones exist in tautomeric forms, often favoring the aromatic enol form. chemhelpasap.com

Strategies for Regioselective Pyrazole Synthesis

A significant challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyls is the lack of regioselectivity, often resulting in a mixture of 1,3- and 1,5-disubstituted regioisomers. nih.govnih.gov The bulky tert-butyl group on the hydrazine can exert a significant steric influence on the reaction's outcome.

Several strategies have been developed to control the regioselectivity:

Solvent Effects: The choice of solvent can dramatically influence the regiomeric ratio. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in favor of a single isomer compared to protic solvents like ethanol (B145695). organic-chemistry.org In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can also enhance regioselectivity. acs.org These solvents are believed to stabilize the enol form of the 1,3-dicarbonyl compound, influencing the initial nucleophilic attack. beilstein-journals.org

pH Control: The reaction's regioselectivity can be pH-dependent. The reaction between arylhydrazines and ethyl 2,4-dioxo-4-substituted alkanoates can be directed towards the 1,5-regioisomer under specific pH conditions.

Nature of the Hydrazine: Using the hydrochloride salt of a hydrazine versus the free base can alter the reaction's regioselectivity. nih.govacs.org For example, in the synthesis of carboxyalkyl-1H-pyrazoles from trichloromethyl enones, arylhydrazine hydrochlorides favored the 1,3-regioisomer, while the free hydrazine led exclusively to the 1,5-regioisomer. nih.govacs.org

In Situ Generation of Intermediates: One-pot procedures where intermediates are generated in situ can also control the reaction outcome. For example, generating 1-formyl-1-methylhydrazine in situ from methylhydrazine and ethyl formate, followed by reaction with a β-ketoester, leads to a specific regioisomer. beilstein-journals.org

The following table summarizes the influence of reaction conditions on the regioselectivity of pyrazole synthesis.

ReactantsConditionsMajor RegioisomerReference
Arylhydrazine, Unsymmetrical 1,3-DiketoneN,N-Dimethylacetamide (DMAc)1,5-isomer organic-chemistry.org
1,3-Diketone, Methylhydrazine2,2,2-Trifluoroethanol (TFE)3-substituted isomer acs.org
Trichloromethyl enone, Arylhydrazine hydrochlorideMethanol1,3-isomer nih.govacs.org
Trichloromethyl enone, Arylhydrazine (free base)Methanol1,5-isomer nih.govacs.org

Novel Synthetic Routes to this compound Derivatives

Beyond the classic Knorr synthesis, several modern methods have been developed to access substituted pyrazoles with greater efficiency and control. These often involve transition-metal catalysis or the use of specialized reagents.

Utilization of Trichloromethyl Enones in Pyrazole Carboxylate Synthesis

A novel and regiocontrolled methodology for preparing 1-substituted-5-carboxyalkyl-1H-pyrazoles utilizes trichloromethyl enones as starting materials. nih.govacs.org The trichloromethyl group serves as a precursor to the carboxyalkyl moiety. nih.govresearchgate.net

In this one-pot, three-component protocol, the reaction of a trichloromethyl enone with a substituted hydrazine is followed by alcoholysis of the trichloromethyl group to form the corresponding ester. nih.govacs.org As mentioned previously, the regioselectivity is highly dependent on the nature of the hydrazine. When arylhydrazine hydrochlorides are used in methanol, the 1,3-regioisomer is predominantly formed. nih.govacs.org Conversely, using the free arylhydrazine base leads exclusively to the 1,5-regioisomer, which corresponds to the substitution pattern of this compound. nih.govacs.org This method provides a powerful tool for accessing both regioisomers with high selectivity. nih.gov

Palladium-Catalyzed Cycloaddition Reactions in Pyrazole Construction

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including pyrazoles. mdpi.com Palladium-catalyzed reactions can facilitate the construction of the pyrazole ring through various mechanisms, including cross-coupling and cycloaddition reactions.

For instance, a four-component coupling reaction involving a terminal alkyne, a hydrazine, carbon monoxide, and an aryl halide, catalyzed by palladium, can produce 1,3,5-substituted pyrazoles. nih.gov Palladium-catalyzed Sonogashira coupling can be used to synthesize 3-arylalkynyl acetals, which can then be deprotected and cyclized with a hydrazine in a one-pot fashion to yield pyrazoles. beilstein-journals.org Furthermore, palladium-catalyzed coupling of pyrazole triflates with arylboronic acids (Suzuki coupling) allows for the functionalization of a pre-formed pyrazole ring. capes.gov.br While not a direct ring-forming reaction, this method is crucial for creating diverse pyrazole analogs.

Copper-Catalyzed Approaches to Substituted Pyrazoles

Copper-catalyzed reactions have also become increasingly important for the synthesis of N-substituted pyrazoles. nih.gov These methods are often more economical than palladium-catalyzed alternatives. nih.gov Copper catalysts can promote N-arylation of the pyrazole ring and can also be used in cycloaddition reactions. nih.govnih.gov

One approach involves the copper-catalyzed reaction of phenylhydrazones with dialkyl acetylenedicarboxylates to produce polysubstituted pyrazoles. nih.gov Another method is the copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which yields substituted pyrazoles with high regioselectivity. organic-chemistry.org A copper-catalyzed relay oxidation strategy has also been developed, where oxime acetates, amines, and aldehydes react to form pyrazoles through a cascade of N-O bond cleavage and C-C/C-N/N-N bond formations. rsc.org Additionally, copper(I) iodide can mediate the electrophilic cyclization of α,β-alkynic hydrazones to afford a variety of pyrazole derivatives. acs.org

Functional Group Transformations for Carboxylic Acid Derivatization

The carboxylic acid group on the pyrazole ring is a versatile functional handle that allows for the synthesis of a wide array of derivatives, such as esters, amides, and acyl halides. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Hydrolysis of Pyrazole Carboxylic Acid Esters

The synthesis of pyrazole carboxylic acids, including this compound, often proceeds through the hydrolysis of a corresponding ester precursor. This is a common and effective final step in many synthetic routes. Alkaline hydrolysis is the most frequently employed method, utilizing alkali metal hydroxides like potassium hydroxide (B78521) or sodium hydroxide in a suitable solvent. nih.govgoogle.com

A typical procedure involves heating the pyrazole carboxylic acid ester with a base in an alcoholic solvent. For instance, the synthesis of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, an analog of the title compound, was achieved by refluxing its ethyl ester with potassium hydroxide in ethanol for three hours. researchgate.netnih.gov After the reaction, the solvent is typically removed, and the resulting salt is dissolved in water and acidified to precipitate the desired carboxylic acid. researchgate.netnih.gov This method has been shown to produce high yields, with reports of up to 92% for similar compounds. researchgate.netnih.gov

The choice of solvent can range from water and ethanol to dioxane or mixtures thereof, with the reaction temperature varying from 0 °C to the reflux temperature of the solvent. google.com While effective, some reported methods that use large volumes of solvents like ethyl acetate (B1210297) for extraction can be inefficient for large-scale industrial production due to low yields and separation difficulties. google.com

Table 1: Conditions for Hydrolysis of Pyrazole Carboxylic Acid Esters

Starting Material Reagents Solvent Conditions Yield Reference
Ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate Potassium hydroxide Ethanol Reflux, 3 h 92% researchgate.netnih.gov
Diethyl bis(4-pyrazolecarboxylate)alkanes Potassium hydroxide DMSO/Water - High nih.gov

Synthesis of Acyl Halide Intermediates from the Carboxylic Acid

The conversion of pyrazole carboxylic acids to their more reactive acyl halide derivatives, particularly acyl chlorides, is a key step for creating amides and esters via nucleophilic acyl substitution. These intermediates are highly valuable in the synthesis of complex molecules. niscpr.res.in

The transformation is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this purpose. niscpr.res.in Another method involves the use of oxalyl chloride, which can react with pyrazoles to form a pyrazole-containing derivative of oxalic acid chloride. This intermediate then releases carbon monoxide to yield the carboxylic acid chloride. nih.govresearchgate.net This acid chloride is often used immediately in the next step without isolation. nih.govresearchgate.net

The reactivity of these pyrazole-3-carboxylic acid chlorides has been demonstrated in various subsequent reactions. They can be readily converted into a range of amides by reacting with different aliphatic and aromatic amines. researchgate.neteurekaselect.com Furthermore, their reaction with Grignard reagents, such as methylmagnesium chloride, allows for the synthesis of ketones or tertiary alcohols, showcasing their utility in forming new carbon-carbon bonds. niscpr.res.in

Table 2: Reagents for the Synthesis of Pyrazole Acyl Chlorides

Starting Material Reagent Notes Reference
1H-Pyrazole-3-carboxylic acid Thionyl chloride (SOCl₂) Standard procedure for acid chloride formation. niscpr.res.in
1-Alkylpyrazoles Oxalyl chloride Forms an intermediate that loses CO to give the acid chloride. nih.govresearchgate.net
4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid - The acid chloride was prepared and reacted with alcohols. dergipark.org.tr

Green Chemistry Principles in Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone of many pharmaceuticals and functional materials, has traditionally involved methods that use hazardous solvents and high energy consumption. researchgate.net In response, there is a growing emphasis on developing greener, more sustainable synthetic pathways that align with the twelve principles of green chemistry. jetir.org These principles advocate for waste prevention, atom economy, use of safer solvents, and energy efficiency. jetir.org

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. researchgate.netacs.org The use of aqueous media, often in combination with ethanol, has been successfully employed in pyrazole synthesis. nih.gov

Energy-Efficient Techniques: Microwave irradiation and ultrasonication are powerful tools in green synthesis. researchgate.netnih.gov These methods can significantly accelerate reaction rates, leading to shorter reaction times and increased yields, thereby making processes more energy-efficient compared to conventional heating. nih.gov For example, an ultrasound-assisted synthesis of pyranopyrazole derivatives in aqueous ethanol achieved a 98% yield in just 10 minutes, compared to 83% in 1 hour via conventional methods. nih.gov

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials are combined to form a complex product in a single step. nih.gov This approach embodies green principles by improving atom and step economy, reducing the number of purification steps, and minimizing waste. nih.gov

Solvent-Free Conditions: Performing reactions without a solvent, for instance by grinding the reactants together, represents a significant step towards greener chemistry by eliminating solvent waste entirely. researchgate.net

Use of Recyclable or Benign Catalysts: The development of eco-friendly catalysts, such as bio-organic catalysts or magnetic nano-catalysts that can be easily recovered and reused, is a major focus. researchgate.netresearchgate.net For example, the Knorr pyrazole synthesis has been adapted to use ammonium (B1175870) chloride as a green catalyst. jetir.org

These green methodologies offer powerful and practical alternatives to traditional synthetic routes, contributing to more environmentally benign and economically viable chemical processes for producing pyrazole derivatives. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Strategies

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a range of chemical transformations, including the formation of amides and esters, as well as its reduction to an alcohol.

The conversion of 1-tert-butyl-1H-pyrazole-5-carboxylic acid to its corresponding carboxamides is a common derivatization strategy. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with a primary or secondary amine. The resulting pyrazole (B372694) carboxamides are a significant class of compounds, often investigated for their biological activities. jlu.edu.cnnih.gov

Research has shown that pyrazole carboxamide derivatives exhibit a wide spectrum of biological activities. mdpi.comnih.gov For instance, novel 5-pyrazole carboxamides, synthesized by condensing 5-pyrazolecarboxylic acids with various amines like thiazolamides and benzofuranamines, have been evaluated for their insecticidal and fungicidal properties. jlu.edu.cn In one study, certain pyrazole carboxamides demonstrated 100% lethality against Armyworm and excellent inhibitory activity against Aphis fabae. jlu.edu.cn Another study described the synthesis of 1H-pyrazole-1-carboxamide derivatives that were tested for their antiproliferative activity against a human melanoma cell line. nih.gov

The general synthesis approach involves standard peptide coupling methods. The carboxylic acid is reacted with an amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Table 1: Examples of Bioactive Pyrazole Carboxamides This table is illustrative and based on general findings for the pyrazole carboxamide class, as specific examples for the 1-tert-butyl derivative were not detailed in the provided search results.

Compound Class Amine Moiety Target Activity Research Finding Citation
5-Pyrazole Carboxamides Thiazolamides Insecticidal (Armyworm) Certain derivatives showed 100% lethal rate at 500 mg/L. jlu.edu.cn
5-Pyrazole Carboxamides Benzofuranamines Insecticidal (Aphis fabae) Some compounds exhibited 100% inhibition rate at 500 mg/L. jlu.edu.cn
5-Pyrazole Carboxamides Various Fungicidal (Alternaria alternata) Growth inhibition rates over 50% at 25 mg/L were observed. jlu.edu.cn

Esterification of this compound can be accomplished through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com

Another approach involves the in-situ formation of highly reactive benzotriazole (B28993) esters from the carboxylic acid and HOBt, which can then efficiently react with alcohols, including sterically hindered ones like tert-butyl alcohol, in the presence of a base. researchgate.net

The reverse reaction, the hydrolysis of a pyrazole ester to the corresponding carboxylic acid, is also a fundamental transformation. For example, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid was synthesized by heating its ethyl ester derivative with potassium hydroxide (B78521) in ethanol (B145695), followed by acidification. nih.govresearchgate.net This demonstrates the stability of the pyrazole core under basic hydrolysis conditions used to cleave the ester group.

The reduction of the carboxylic acid group in this compound to a primary alcohol (1-tert-butyl-1H-pyrazol-5-yl)methanol, is a challenging yet important transformation. Traditional methods often require strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane. nih.gov

More recent and milder methods have been developed. One such method is the catalytic hydrosilylation using a manganese(I) catalyst, [MnBr(CO)₅], with a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃). nih.gov This approach is notable for its use of an earth-abundant metal catalyst and its effectiveness under mild conditions. nih.gov Another strategy involves activating the carboxylic acid, for instance, by forming a mixed anhydride (B1165640) or a benzotriazole ester, which can then be reduced with a milder reagent like sodium borohydride (B1222165) (NaBH₄). researchgate.net These methods offer greater functional group tolerance, which is crucial when working with complex molecules. researchgate.net

Reactions Involving the Pyrazole Ring System

The aromatic pyrazole ring possesses distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles.

The pyrazole ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution (EAS). researchgate.net Due to the electronic effects of the two nitrogen atoms, substitution typically occurs at the C4 position, which is the most nucleophilic carbon on the ring. researchgate.netscribd.com The C3 and C5 positions are deactivated towards electrophilic attack. researchgate.net

For this compound, electrophilic attack is strongly directed to the C4 position. The N1-tert-butyl group is an electron-donating group that activates the ring, while the C5-carboxylic acid group is a deactivating, meta-directing group. stackexchange.com However, in the pyrazole system, the inherent reactivity of the C4 position dominates. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂), and sulfonation (fuming H₂SO₄). scribd.commasterorganicchemistry.com The tert-butyl group at the N1 position also provides steric hindrance, further disfavoring substitution at the adjacent C5 position, although this is already electronically disfavored. stackexchange.com

Table 2: General Electrophilic Aromatic Substitution Reactions on Pyrazoles

Reaction Reagents Electrophile Primary Position of Substitution Resulting Product Type Citation
Nitration HNO₃ + H₂SO₄ NO₂⁺ C4 4-Nitropyrazole scribd.com
Sulfonation Fuming H₂SO₄ SO₃ C4 Pyrazole-4-sulfonic acid scribd.com
Bromination Br₂ Br⁺ C4 4-Bromopyrazole masterorganicchemistry.com

While the pyrazole ring is generally electron-rich, the C3 and C5 positions are relatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. researchgate.net However, direct nucleophilic substitution on an unsubstituted pyrazole ring is uncommon and usually requires the presence of a good leaving group at the C3 or C5 position.

Ring functionalization often proceeds through other mechanisms. For instance, regiocontrolled synthesis methods can be used to introduce substituents at specific positions. One study demonstrated that the reaction of trichloromethyl enones with arylhydrazine hydrochlorides selectively yields 1,3-disubstituted pyrazoles, while using the corresponding free hydrazine (B178648) base leads to the 1,5-regioisomer. acs.org This highlights how the choice of reagents and reaction conditions can precisely control the substitution pattern on the pyrazole ring during its synthesis. acs.org

Formation of Condensed Heterocyclic Systems from Pyrazole Scaffolds

While direct use of this compound in the synthesis of condensed heterocyclic systems is not extensively documented, its chemical structure provides a clear pathway to versatile precursors for such reactions. The most prominent strategy involves the conversion of the C5-carboxylic acid to a C5-amino group, thereby generating a 1,3-binucleophilic system poised for cyclization reactions. This transformation can be efficiently achieved through the Curtius rearrangement. nih.govwikipedia.orgnih.govrsc.orgorganic-chemistry.orgslideshare.net

The Curtius rearrangement allows for the conversion of a carboxylic acid to a primary amine with one fewer carbon atom. nih.govwikipedia.org The reaction proceeds via an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgresearchgate.net Subsequent hydrolysis of the isocyanate yields the desired primary amine. wikipedia.org This transformation is known for its mild conditions and tolerance of a wide array of functional groups. nih.gov

Once the corresponding 5-amino-1-tert-butyl-1H-pyrazole is obtained, it can serve as a key building block for the synthesis of various fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[1,5-a]pyrimidines:

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a well-established method for the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.govresearchgate.netmdpi.com The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by a cyclization step where the endocyclic N1 nitrogen of the pyrazole attacks the second carbonyl group, leading to the formation of the fused pyrimidine (B1678525) ring after dehydration. nih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound. researchgate.net

Reactant 1Reactant 2ProductConditions
5-Amino-1-tert-butyl-1H-pyrazoleAcetylacetone7-methyl-5-(tert-butyl)pyrazolo[1,5-a]pyrimidineAcid or base catalysis
5-Amino-1-tert-butyl-1H-pyrazoleEthyl acetoacetate7-hydroxy-5-(tert-butyl)-7-methylpyrazolo[1,5-a]pyrimidineVaries

Synthesis of Pyrazolo[3,4-b]pyridines:

Similarly, 5-aminopyrazoles are common precursors for the synthesis of pyrazolo[3,4-b]pyridines. nih.govmdpi.comnih.govresearchgate.net These are typically formed through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. For instance, a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.govnih.gov The reaction conditions can be tuned to achieve switchable synthesis of halogenated or non-halogenated products. nih.govnih.gov

Reactant 1Reactant 2ProductConditions
5-Amino-1-tert-butyl-1H-pyrazole1,3-DiketoneSubstituted 1-tert-butyl-1H-pyrazolo[3,4-b]pyridineVaries
5-Amino-1-tert-butyl-1H-pyrazoleα,β-Unsaturated KetoneSubstituted 1-tert-butyl-1H-pyrazolo[3,4-b]pyridineVaries
5-Amino-1-tert-butyl-1H-pyrazoleAlkynyl AldehydeFunctionalized 1-tert-butyl-1H-pyrazolo[3,4-b]pyridineSilver, Iodine, or NBS catalysis

Influence of the tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group at the N1 position of the pyrazole ring is a bulky substituent that exerts significant steric and electronic effects, thereby influencing the reactivity and selectivity of the molecule in various transformations.

Steric Hindrance:

The primary influence of the tert-butyl group is steric hindrance. libretexts.org This bulkiness can impede the approach of reagents to the pyrazole ring, potentially slowing down reaction rates compared to analogues with smaller N1-substituents. nih.gov For instance, in nucleophilic substitution reactions, the back-side approach of a nucleophile can be significantly hindered by a tert-butyl group. libretexts.org In the context of forming condensed heterocycles, this steric bulk can influence the regioselectivity of the cyclization step.

Research has shown that in reactions of 5-aminopyrazoles with β-ketonitriles and aldehydes, a bulky N1-substituent like a tert-butyl group can slow down the rate of electrophilic aromatic substitution at the C4 position of the pyrazole ring. This has been observed to lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives as byproducts in reactions that would otherwise yield pyrazolo[3,4-b]pyridines.

Electronic Effects:

The tert-butyl group is generally considered to be electron-donating through an inductive effect. This can increase the electron density of the pyrazole ring, potentially modulating the nucleophilicity of the N1 nitrogen and the reactivity of the ring carbons. Theoretical studies on substituted pyrazoles have indicated that electron-donating groups can influence the acidity of the pyrazole NH proton in unsubstituted pyrazoles. mdpi.com In the case of this compound, the electron-donating nature of the tert-butyl group would slightly increase the electron density of the pyrazole ring, which could affect the reactivity of the C4 position towards electrophiles.

Lability of the tert-Butyl Group:

An important aspect of the N-tert-butyl group on a pyrazole ring is its potential lability under certain conditions. It has been noted that the tert-butyl group on a 5-aminopyrazole system can exhibit unusual lability and can be removed under aqueous acidic conditions. orgsyn.org This property is advantageous when the tert-butyl group is used as a protecting group that can be removed in a later synthetic step. orgsyn.org However, it also represents a potential competing reaction pathway that must be considered when designing synthetic routes involving acidic conditions.

The following table summarizes the key influences of the tert-butyl group:

FeatureInfluence on Reactivity and Selectivity
Steric Hindrance - Slows down reaction rates by impeding reagent approach. libretexts.orgnih.gov - Can alter regioselectivity, for example, by favoring the formation of pyrazolo[1,5-a]pyrimidines over pyrazolo[3,4-b]pyridines in certain reactions.
Electronic Effects - Acts as an electron-donating group, slightly increasing the electron density of the pyrazole ring. mdpi.com - May influence the reactivity of the C4 position and the nucleophilicity of the N1 nitrogen.
Lability - Can be cleaved under acidic conditions, which can be a useful deprotection strategy but also a potential side reaction. orgsyn.org

Spectroscopic and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-tert-butyl-1H-pyrazole-5-carboxylic acid, both ¹H and ¹³C NMR are instrumental in confirming the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3-1.6 ppm). The two protons on the pyrazole (B372694) ring are chemically non-equivalent and would appear as two distinct doublets due to spin-spin coupling. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, the exact position of which is dependent on solvent and concentration.

In ¹³C NMR, each unique carbon atom in the molecule would produce a separate signal. This includes the quaternary and methyl carbons of the tert-butyl group, the three distinct carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid, which characteristically appears far downfield.

A significant aspect of pyrazole chemistry is the potential for prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the ring. clockss.org This equilibrium is often studied using NMR spectroscopy, which can reveal the presence of multiple tautomeric forms in solution, sometimes requiring low-temperature measurements to slow the exchange rate. fu-berlin.de However, in this compound, the presence of the bulky tert-butyl group at the N1 position effectively "locks" the molecule in a single tautomeric form. This substitution prevents the proton migration that is characteristic of N-unsubstituted pyrazoles, simplifying the resulting NMR spectra and confirming the N1 substitution pattern. researchgate.net Studies on related N-substituted pyrazoles corroborate that this substitution provides unambiguous structural assignment and prevents tautomerization. mdpi.commdpi.com

Table 1: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
tert-Butyl CH₃Singlet, ~1.4-1.6 ppm~30-32 ppm
tert-Butyl Quaternary C-~60-62 ppm
Pyrazole C3-HDoublet, ~7.5-7.7 ppm~140-142 ppm
Pyrazole C4-HDoublet, ~6.8-7.0 ppm~110-112 ppm
Pyrazole C5-COOH-~145-147 ppm
Carboxylic Acid COOHBroad Singlet, >12 ppm~165-170 ppm

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

The most prominent feature would be the signals from the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, with the broadness resulting from intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid typically gives rise to a strong, sharp peak around 1700-1725 cm⁻¹.

The pyrazole ring itself has characteristic vibrations. C=N and C=C stretching vibrations within the aromatic ring are expected to appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from both the pyrazole ring and the tert-butyl group would be observed around 2850-3100 cm⁻¹. The presence of the tert-butyl group would also be indicated by characteristic C-H bending vibrations. The characterization of synthesized pyrazole derivatives frequently relies on FT-IR to confirm the presence of key functional groups. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500-3300Strong, Broad
C-H (Alkyl & Aryl)Stretch2850-3100Medium-Strong
Carboxylic Acid C=OStretch1700-1725Strong
Pyrazole Ring C=C, C=NStretch1400-1600Medium-Variable
C-H (tert-butyl)Bend~1365-1395Medium
C-OStretch1210-1320Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound (C₈H₁₂N₂O₂), the monoisotopic mass is 168.09 Da. uni.lu In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 168.

Commonly observed adducts in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would include the protonated molecule [M+H]⁺ at m/z 169 and the sodium adduct [M+Na]⁺ at m/z 191. uni.lu

Under electron impact (EI) ionization, the molecule undergoes fragmentation. The fragmentation pattern is highly informative for structure confirmation. Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): A primary fragmentation would be the cleavage of a methyl group from the tert-butyl substituent, resulting in a stable tertiary carbocation. This would produce a significant peak at m/z 153 ([M-15]⁺). This is a characteristic fragmentation for tert-butyl substituted compounds. researchgate.net

Loss of hydroxyl radical (•OH): Cleavage of the hydroxyl group from the carboxylic acid function would lead to a peak at m/z 151 ([M-17]⁺). miamioh.edu

Loss of the carboxyl group (•COOH): Decarboxylation can occur, leading to the loss of 45 mass units and a fragment at m/z 123 ([M-45]⁺). libretexts.org

These fragmentation patterns, combined with the accurate mass of the molecular ion, provide strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination and Regiochemistry Confirmation

While NMR, IR, and MS provide evidence for the molecular formula and connectivity, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms and the bond lengths and angles.

For this compound, X-ray analysis would definitively confirm the regiochemistry, proving that the tert-butyl group is on the N1 nitrogen and the carboxylic acid is at the C5 position of the pyrazole ring.

Furthermore, crystallographic studies reveal intermolecular interactions. As is typical for carboxylic acids, it is highly probable that this compound forms centrosymmetric dimers in the solid state. In this arrangement, two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This motif is a recurring structural feature in the crystal structures of pyrazole carboxylic acids. For example, the related compound 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid crystallizes as such a dimer, with a hydrogen bond distance (D···A) of 2.641 Å. nih.gov The analysis also provides precise dihedral angles between the plane of the pyrazole ring and its substituents.

Table 3: Representative Hydrogen-Bond Geometry for a Pyrazole Carboxylic Acid Dimer (Data from a related structure) nih.gov

D—H⋯A D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°)
O—H⋯O0.821.822.641178

D = Donor atom (Oxygen); A = Acceptor atom (Oxygen)

Chiroptical Properties and Stereochemical Investigations (If Applicable to Derivatives)

This compound is an achiral molecule. It does not possess any stereocenters and is superimposable on its mirror image. Therefore, it does not exhibit chiroptical properties, meaning it will not rotate the plane of plane-polarized light (optical activity) or show a differential absorption of circularly polarized light (circular dichroism).

Investigations into chiroptical properties would only become relevant if a chiral center were introduced into the molecule. This could be achieved through the synthesis of derivatives, for example, by esterification of the carboxylic acid with a chiral alcohol or amidation with a chiral amine. In such cases, the resulting diastereomers or enantiomers would possess unique chiroptical signatures that could be used for stereochemical assignment and purity analysis. However, for the parent compound itself, this area of analysis is not applicable.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For pyrazole (B372694) carboxylic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to determine optimized molecular geometries, including bond lengths and angles. google.com Theoretical calculations can model unstable molecules and their transition states, offering the ability to simulate molecules and reaction mechanisms that are not experimentally observable. google.com

In studies of similar molecules, such as 1H-pyrazole-3-carboxylic acid, a strong agreement between theoretical calculations and experimental data for geometric parameters has been observed. google.com For the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level indicated a planar conformation for the molecule. researchgate.net This planarity is a significant factor in its electronic and interactive properties. Although specific DFT data for 1-tert-butyl-1H-pyrazole-5-carboxylic acid is not extensively published, the principles from related pyrazole derivatives provide a strong framework for understanding its structure.

Table 1: Representative Optimized Geometric Parameters from DFT Calculations for a Pyrazole Carboxylic Acid Moiety (Note: These are representative values based on studies of similar compounds and are intended for illustrative purposes.)

ParameterBond Length (Å)Bond Angle (°)
N1-N21.35
N2-C31.33
C3-C41.42
C4-C51.38
C5-N11.36
C5-C(O)1.48
C(O)-OH1.36
N1-N2-C3: 112.0
N2-C3-C4: 105.0
C3-C4-C5: 107.0
C4-C5-N1: 108.0
C5-N1-N2: 118.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests higher reactivity.

For the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. researchgate.net In a study on pyrazole-carboxamides, the HOMO and LUMO energies were used to explain electronic and charge transfer properties. The HOMO energy reflects the molecule's susceptibility to electrophilic attack, while the LUMO energy indicates its susceptibility to nucleophilic attack. For this compound, the tert-butyl group, being electron-donating, would be expected to raise the HOMO energy level, potentially increasing its reactivity compared to unsubstituted pyrazole carboxylic acid.

Table 2: Representative FMO Energies from DFT Calculations for a Pyrazole Carboxylic Acid Derivative (Note: These values are illustrative and based on published data for analogous compounds.)

Molecular OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.80
HOMO-LUMO Gap4.70

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and orbital interactions within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with these interactions. In a study of 1H-pyrazole-3-carboxylic acid, NBO analysis was used to investigate intermolecular hydrogen bonds and π-π interactions. google.com

These interactions are fundamental to the molecule's behavior in different environments and its crystal packing. For this compound, key interactions would include the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyrazole ring and carboxylic acid group. The steric hindrance from the tert-butyl group may influence the planarity of the molecule and, consequently, the efficiency of these delocalization interactions.

Tautomerism Studies of Pyrazole Carboxylic Acids in Solution and Solid State

Pyrazole derivatives can exist in different tautomeric forms, and understanding this equilibrium is essential for predicting their chemical and biological activity. For pyrazole carboxylic acids, tautomerism often involves the migration of a proton between the nitrogen atoms of the pyrazole ring.

In a study of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, a closely related structure, both experimental (NMR) and computational (DFT) methods were used to investigate its tautomeric forms in solution and the solid state. It was found that in solution, a temperature-dependent equilibrium exists between the 3-substituted and 5-substituted tautomers. Similar studies on other pyrazole derivatives have also highlighted the influence of substituents and the solvent on the predominant tautomeric form. While the N-tert-butyl group in this compound prevents annular tautomerism of the pyrazole ring itself, the carboxylic acid group can still participate in different conformational arrangements and intermolecular hydrogen bonding, which can be influenced by the solid-state packing or the solvent environment.

Prediction of Molecular Properties relevant to Chemical Reactivity and Interactions

Computational methods can predict a range of molecular properties that are pertinent to chemical reactivity. These properties, often referred to as global reactivity descriptors, are derived from the electronic structure of the molecule.

Table 3: Predicted Molecular Properties for a Representative Pyrazole Carboxylic Acid (Note: These are illustrative values for a generic pyrazole carboxylic acid derivative.)

PropertyDefinitionPredicted Value
Ionization Potential (I)Energy required to remove an electron6.50 eV
Electron Affinity (A)Energy released when an electron is added1.80 eV
Electronegativity (χ)Tendency to attract electrons4.15 eV
Chemical Hardness (η)Resistance to change in electron distribution2.35 eV
Softness (S)Reciprocal of hardness0.43 eV⁻¹
Electrophilicity Index (ω)Propensity to accept electrons3.67 eV

These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP surface illustrates the charge distribution and is color-coded to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

In studies of similar heterocyclic carboxylic acids, the MEP map shows that the most negative potential is localized around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring, indicating these are the primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the carboxylic acid group exhibits a strong positive potential, making it a likely site for nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the electron-rich oxygen atoms of the carboxylic acid and the N2 atom of the pyrazole ring as potential sites for hydrogen bonding and coordination with electrophiles. The bulky tert-butyl group would create a region of neutral or slightly positive potential.

Applications in Chemical Research and Development

Role as an Intermediate in Complex Organic Synthesis

The structure of 1-tert-butyl-1H-pyrazole-5-carboxylic acid makes it an ideal intermediate for the synthesis of more complex molecules. The tert-butyl group can serve as a removable protecting group, while the carboxylic acid can be converted into a wide array of other functional groups.

This compound is a valuable precursor for a variety of other heterocyclic structures. The carboxylic acid functionality is readily transformed, allowing for the construction of diverse molecular architectures. For instance, the acid can be converted into esters or, more significantly, into amides through coupling reactions with various amines. This leads to the formation of pyrazole (B372694) carboxamides, a class of compounds that has garnered significant interest for its biological activities. conicet.gov.ar

Furthermore, the tert-butyl group, while providing stability, can be removed under specific acidic conditions to yield the corresponding N-H pyrazole. conicet.gov.ar This deprotection step reveals a reactive secondary amine within the pyrazole ring, opening up pathways for further N-functionalization and the synthesis of different regioisomers that would be difficult to access directly. This dual functionality makes the parent acid a strategic choice for synthetic chemists aiming to build complex, poly-functional pyrazole-based systems.

TransformationReagentsResulting Functional GroupSignificance
EsterificationAlcohol, Acid CatalystEsterIncreases lipophilicity, useful intermediate.
AmidationAmine, Coupling Agent (e.g., EDC, DCC)AmideCreates pyrazole carboxamides, many of which are biologically active. conicet.gov.ar
DeprotectionStrong Acid (e.g., HCl, TFA)N-H PyrazoleAllows for further substitution at the N1 position. conicet.gov.ar

While direct applications in materials science for this specific molecule are emerging, pyrazole derivatives are integral to the development of advanced organic materials, including polymers and metal-organic frameworks (MOFs). The robust nature of the pyrazole ring and its ability to be functionalized make it an attractive component for materials with tailored electronic, optical, or thermal properties. This compound can serve as a monomer or a functional building block in the synthesis of such materials. The carboxylic acid can be used to form polyester (B1180765) or polyamide chains, incorporating the stable pyrazole unit into a polymer backbone. In the context of MOFs, the pyrazole-carboxylate structure can act as an organic linker, coordinating with metal ions to create porous, crystalline structures with potential applications in gas storage, separation, and catalysis.

Coordination Chemistry of this compound Derivatives

The field of coordination chemistry extensively utilizes pyrazole-containing molecules as ligands to form metal complexes. mdpi.com The presence of both a potential N-donor site in the pyrazole ring and an O-donor site in the carboxylate group makes this compound an excellent candidate for forming stable chelate rings with a wide range of metal ions.

Pyrazole carboxylic acids can act as versatile ligands. Upon deprotonation, the carboxylate group can coordinate to a metal center, while the pyridine-type nitrogen atom (N2) of the pyrazole ring can also form a coordinate bond. This ability to form a five- or six-membered chelate ring enhances the thermodynamic stability of the resulting metal complex. The steric bulk of the N1-tert-butyl group can influence the geometry of the final complex and its solubility in various solvents. This predictable coordination behavior is crucial for the rational design of polynuclear complexes and coordination polymers where specific topologies are desired.

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. These reactions include oxidations, hydrogenations, and carbon-carbon coupling reactions. For example, copper(II) complexes featuring pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechols, mimicking the function of catecholase enzymes. The pyrazole ligand framework helps to stabilize the metal center and modulate its electronic properties, which is key to its catalytic performance. While research into the specific catalytic uses of complexes from this compound is ongoing, the foundational principles of pyrazole-based catalysis suggest high potential.

Metal IonTypical Pyrazole Ligand TypeCatalytic Application ExampleReference Principle
Copper (Cu)Pyrazole-amine, Pyrazole-carboxylateCatechol Oxidation, Alkane OxidationMimics active site of enzymes like catecholase.
Palladium (Pd)Phosphine-substituted PyrazoleSuzuki-Miyaura C-C CouplingLigand stabilizes the active catalytic species.
Ruthenium (Ru)Pincer-type PyrazoleHydrogenation/DehydrogenationLigand framework facilitates substrate binding and reaction.
Nickel (Ni)Pyrazolyl-based ligandsC-C Coupling ReactionsLigand electronics tune the metal center's electrophilicity.

Applications in Medicinal Chemistry (Scaffold Design and Mechanistic Exploration)

The pyrazole nucleus is a well-established privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. nih.govnih.gov Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. conicet.gov.ar

The compound this compound serves as a valuable starting point for medicinal chemists. The pyrazole core acts as a stable, aromatic scaffold. The tert-butyl group can provide a beneficial steric interaction, potentially enhancing binding affinity within a hydrophobic pocket of a target protein. The carboxylic acid group is a key feature; it can act as a hydrogen bond donor and acceptor or serve as a chemical handle for creating libraries of related compounds (e.g., esters, amides) to explore structure-activity relationships (SAR). nih.gov For instance, in the development of kinase inhibitors, a major class of anticancer drugs, the pyrazole scaffold is frequently used to orient functional groups correctly to interact with the ATP-binding site of the enzyme. nih.gov By systematically modifying the substituents on the this compound framework, researchers can probe the molecular interactions that govern biological activity, leading to the design of more potent and selective drug candidates.

Scaffold FeatureRole in Medicinal ChemistryExample Target Class
Pyrazole RingAromatic, stable core for orienting substituents.Protein Kinases, Cyclooxygenases (COX). nih.gov
N1-tert-butyl GroupProvides steric bulk, enhances lipophilicity, can fit into hydrophobic pockets.Kinases, Phosphodiesterases (PDE).
C5-carboxylic acid GroupActs as a hydrogen bond donor/acceptor; provides a point for chemical modification (amides, esters). nih.govEnzymes, Receptors.

Design and Synthesis of Pyrazole-Based Scaffolds for Biological Target Interaction

The pyrazole scaffold is a cornerstone in the design of compounds aimed at specific biological targets, including protein kinases and enzymes. nih.gov Researchers utilize this compound and its analogues as foundational building blocks. The synthesis of more complex derivatives often involves modifying the carboxylic acid group. For instance, the carboxylic acid can be converted into an acid chloride, which is then reacted with various amines to produce a library of pyrazole carboxamides. scielo.br This approach allows for the systematic introduction of different substituents to explore interactions with the active sites of target proteins.

The pyrazole unit is a core structure in many natural products and synthetic compounds known to exhibit a wide range of biological activities, including antitumor properties. researchgate.netnih.gov The design strategy often involves creating derivatives where different chemical groups are attached to the pyrazole ring to optimize biological activity. For example, in the development of inhibitors for the meprin α and β metalloproteases, a 3,5-disubstituted pyrazole scaffold was chosen for its established synthesis and the high potency of an initial lead compound, 3,5-diphenylpyrazole. nih.gov This highlights the general principle of using a core pyrazole structure, like that of this compound, as a template for creating new therapeutic agents.

The synthesis process for creating derivatives from a pyrazole carboxylic acid is well-established. A common route involves the hydrolysis of a corresponding ester, such as ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, using a base like potassium hydroxide (B78521) in ethanol (B145695) to yield the carboxylic acid. researchgate.netnih.gov This acid can then be further modified.

Structure-Activity Relationship (SAR) Studies based on Molecular Design and in vitro Assays

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrazole-based compounds, SAR studies systematically alter parts of the molecule and assess the impact on biological activity through in vitro assays.

In the development of meprin inhibitors, SAR studies on 3,5-diarylpyrazole derivatives revealed key insights. nih.gov For instance, the introduction of carboxyphenyl moieties at one of the aryl positions showed that a meta-substitution was more effective against meprin β than other positions. nih.gov Further exploration using carboxylic acid bioisosteres (alternative chemical groups with similar properties) generally improved activity against meprin β. nih.gov

Another study focused on synthesizing pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives to evaluate their antifungal activity. nih.gov The SAR investigation found that the position and charge of electronegative atoms, such as fluorine and oxygen, in the substituents were critical for determining the strength of antifungal activity against Candida albicans strains. nih.gov

In the context of antitumor agents, a series of 4-cyano-1,5-diphenylpyrazoles with different heterocyclic rings at position 3 were synthesized from a pyrazole-3-carboxylate starting material. researchgate.net The in vitro evaluation against various tumor cell lines identified specific structures with high cytotoxic activity. For example, 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile showed a GI50 value of 40 nM against the IGROVI ovarian tumor cell line, indicating potent activity. researchgate.net These studies exemplify how modifying the groups attached to the core pyrazole structure allows researchers to map out the chemical features required for a desired biological effect.

Table 1: Selected Pyrazole Derivatives and Their In Vitro Cytotoxic Activity

Compound NameTarget Cell LineActivity (GI50)Reference
3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (Ovarian Tumor)40 nM researchgate.net

Enzyme Inhibition Studies (e.g., potential enzyme inhibitors involved in inflammatory responses, succinate (B1194679) dehydrogenase inhibition)

Derivatives of pyrazole carboxylic acids are extensively studied as enzyme inhibitors, with a significant focus on succinate dehydrogenase (SDH) and enzymes involved in inflammation.

Succinate Dehydrogenase (SDH) Inhibition: Pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase enzyme (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. researchgate.net This inhibition blocks cellular respiration and energy production, leading to fungal death. researchgate.net Research has focused on designing novel pyrazole carboxamide derivatives to improve efficacy and overcome resistance.

A study on N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides identified compounds with potent SDH inhibitory activity. nih.gov Compound 7s from this series showed an IC₅₀ value of 0.014 µM against porcine SDH, which was 205 times more potent than the commercial fungicide fluxapyroxad. nih.gov Computational modeling suggested that fluorine substitution on the pyrazole ring created additional favorable interactions with the enzyme's binding site. nih.gov

Table 2: SDH Inhibition by Pyrazole Carboxamide Derivatives

CompoundTarget EnzymeInhibitory Concentration (IC50)Reference
Compound 7s (an N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide)Porcine SDH0.014 µM nih.gov
FluxapyroxadPorcine SDH~2.87 µM (calculated from 205-fold difference) nih.gov

Other Enzyme Inhibition: The pyrazole scaffold is also investigated for inhibiting other enzymes. For example, some pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Additionally, potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis and tumor metabolism, have been developed from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. nih.gov Other research has focused on developing pyrazole-based inhibitors for lactate (B86563) dehydrogenase (LDH), an enzyme overexpressed in many cancer cells and a key player in glycolysis. unm.edu

Receptor Binding Studies (e.g., MAPK pathway)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is a hallmark of many cancers, making its components, such as the Raf and MEK kinases, prime targets for therapeutic intervention. nih.gov The pyrazole scaffold is a key structural element in several approved protein kinase inhibitors that target this pathway. nih.gov

When a ligand binds to a tyrosine kinase receptor, it triggers a cascade involving proteins like Ras, which in turn activates Raf. nih.gov Active Raf then phosphorylates and activates MEK, which subsequently activates ERK. nih.gov Pyrazole-based compounds are designed to bind to the ATP-binding site of these kinases, preventing them from carrying out their signaling function.

While direct receptor binding studies for this compound itself are not prominently detailed, its derivatives are central to the development of kinase inhibitors. The design of these inhibitors often starts with a pyrazole core, which is then elaborated with other chemical groups to achieve high affinity and selectivity for the target kinase within the MAPK or other signaling pathways. nih.gov For example, the development of Aurora kinase inhibitors, which are crucial for cell division, has utilized the pyrazole template to create both selective and broad-spectrum inhibitors. nih.gov

Agrochemical Applications (Research-Focused)

The pyrazole ring is a highly significant scaffold in the agrochemical industry, with derivatives of pyrazole carboxylic acids being developed as fungicides, insecticides, and herbicides. nih.govnih.gov

Intermediate in Herbicidal Compound Synthesis

Pyrazole derivatives have been explored for their herbicidal properties. nih.gov The synthesis of certain herbicidal compounds utilizes pyrazole carboxylic acids as key intermediates. uni.lu The core structure can be modified through various chemical reactions to produce a final molecule with potent activity against weeds. The specific use of this compound as an intermediate would follow established synthetic routes where the carboxylic acid function is transformed, for example, into an amide or ester to generate the active herbicidal compound.

Evaluation of in vitro Insecticidal and Antifungal Activities of Derivatives

Derivatives of this compound are actively researched for their potential as insecticides and fungicides.

Insecticidal Activity: Research has shown that pyrazole-based compounds can be effective insecticides. In one study, a series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and tested against the black bean aphid (Aphis fabae). researchgate.net One compound, 7h , demonstrated 85.7% mortality at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net Another study on 1H-pyrazole-5-carboxamide derivatives also reported potent activity against Aphis fabae. researchgate.net

Table 3: Insecticidal Activity of a Pyrazole Carboxylic Acid Derivative

CompoundTarget PestMortality (%)ConcentrationReference
Compound 7h (a 1H-pyrazole-5-carboxylic acid derivative)Aphis fabae85.7%12.5 mg/L researchgate.net

Antifungal Activity: Pyrazole carboxamides are a well-established class of fungicides. nih.gov A series of novel pyrazole amide derivatives were synthesized and tested against several plant pathogenic fungi. nih.gov Compounds 5a and 5l showed high control efficacy (77.78%) against Pythium ultimum at a concentration of 100 µg/mL. nih.gov

In another study, a series of isoxazolol pyrazole carboxylates were evaluated, and one compound, 7ai , displayed strong antifungal activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 µg/mL. nih.gov The evaluation of newly synthesized pyrazole-carboxamides against Colletotrichum gloeosporioides showed that compound 8c achieved 61% mycelial inhibition at a concentration of 10 mM. scielo.br These findings underscore the potential of developing new, effective antifungal agents by modifying the pyrazole carboxylic acid scaffold. nih.govnih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While established methods for pyrazole (B372694) synthesis exist, the development of more efficient, sustainable, and atom-economical routes remains a priority. tandfonline.com Future research will likely focus on novel synthetic strategies that minimize waste, reduce reaction times, and utilize environmentally benign reagents and solvents. metu.edu.tr Methodologies such as one-pot multicomponent reactions, which allow for the construction of complex molecules from simple precursors in a single step, are particularly promising. scispace.com Furthermore, exploring catalytic systems, including organocatalysis and photocatalysis, could provide milder and more selective pathways to 1-tert-butyl-1H-pyrazole-5-carboxylic acid and its derivatives. tandfonline.com The development of flow chemistry processes for the synthesis of pyrazoles also presents an opportunity for scalable and safer production.

Exploration of Catalytic Asymmetric Variants in Pyrazole Synthesis

The synthesis of enantiomerically pure pyrazole derivatives is of paramount importance, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. rwth-aachen.de Future research will undoubtedly focus on the development of catalytic asymmetric methods to control the stereochemistry of pyrazole synthesis. rsc.org This includes the use of chiral catalysts, such as metal complexes with chiral ligands or chiral organocatalysts, to induce enantioselectivity in key bond-forming reactions. researchgate.netthieme-connect.com The application of phase-transfer catalysis with chiral catalysts has already shown promise in the asymmetric synthesis of related N-substituted pyrazoles. researchgate.net Expanding these methodologies to the synthesis of chiral derivatives of this compound could lead to the discovery of novel therapeutic agents.

Advanced Material Science Applications (e.g., MOFs)

The rigid structure and coordinating ability of the pyrazole ring and the carboxylic acid group make this compound an excellent candidate for the construction of advanced materials. Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with applications in gas storage, separation, and catalysis. nih.gov Pyrazolate-based MOFs are known for their high stability. nih.govrsc.org Future research will likely involve the use of this compound and its derivatives as organic linkers to create novel MOFs with tailored pore sizes, functionalities, and properties. acs.orgdigitellinc.com These materials could find applications in areas such as carbon capture, selective gas separation, and heterogeneous catalysis. researchgate.net The tert-butyl group can influence the framework's porosity and stability, offering a means to fine-tune the material's properties for specific applications.

Deeper Computational Modeling for Property and Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental work. eurasianjournals.comeurasianjournals.com Future research on this compound will benefit from more sophisticated computational modeling. researchgate.net Density Functional Theory (DFT) calculations can provide insights into the electronic structure, spectroscopic properties, and reaction mechanisms involving this molecule. researchgate.net Molecular dynamics simulations can be employed to study its conformational behavior and interactions with biological targets or in condensed phases. eurasianjournals.com These computational studies can aid in the rational design of new experiments and the interpretation of experimental results, accelerating the discovery of new applications for this compound. nih.gov

Rational Design of New Pyrazole-Based Functional Molecules through Structure-Based Approaches

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. chemrevlett.comnih.govresearchgate.netnih.goveurekaselect.comingentaconnect.com Structure-based drug design, which relies on the three-dimensional structure of a biological target, offers a powerful approach for the discovery of new therapeutic agents. Future research will focus on the rational design of new functional molecules based on the this compound scaffold. nih.gov By understanding the structure-activity relationships of pyrazole derivatives, it will be possible to design and synthesize new compounds with enhanced biological activity and selectivity. nih.gov This approach could lead to the development of novel drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-tert-butyl-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, tert-butyl hydrazine, and DMF-DMA can undergo cyclization under basic conditions . Critical parameters include:

  • Temperature : 80–100°C for cyclocondensation.
  • Catalyst : Use of anhydrous sodium sulfate to remove water and drive the reaction.
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity.
  • Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 for tert-butyl hydrazine to ethyl acetoacetate) improves efficiency.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR confirms substitution patterns (e.g., tert-butyl singlet at δ 1.4 ppm; pyrazole protons at δ 6.2–7.1 ppm) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS (m/z 211.1 [M+H]+^+) validates molecular weight .

Advanced Research Questions

Q. How does the tert-butyl group influence crystallization and intermolecular interactions in X-ray diffraction studies?

  • Methodological Answer :

  • Crystallization Strategy : Slow evaporation from DMF/water (1:3 v/v) at 4°C produces single crystals suitable for XRD .
  • Hydrogen Bonding : The tert-butyl group induces steric hindrance, reducing π-π stacking but promoting C–H···O interactions between carboxylic acid groups (bond length: 2.65 Å) .
  • Software : SHELXL refinement (R1_1 < 0.05) resolves disorder in the tert-butyl moiety .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina simulates binding to PYCR1 (pyrroline-5-carboxylate reductase 1), a cancer metabolism target. The carboxylic acid group forms salt bridges with Arg127 (binding energy: −8.2 kcal/mol) .
  • DFT Calculations : B3LYP/6-31G(d) models HOMO-LUMO gaps (~4.1 eV), correlating with antioxidant activity .

Key Research Findings

  • Synthetic Efficiency : DMF as solvent increases yield by 17% compared to ethanol due to improved solubility of intermediates .
  • Biological Relevance : Derivatives inhibit PYCR1 with IC50_{50} = 12.3 μM, linked to reduced cancer cell proliferation (HT-29 colon cancer model) .
  • Crystallographic Insight : Steric effects from the tert-butyl group stabilize a monoclinic crystal lattice, enabling high-resolution structural analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.